molecular formula C14H7F3N2OS B2501725 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide CAS No. 313554-91-5

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide

Cat. No. B2501725
CAS RN: 313554-91-5
M. Wt: 308.28
InChI Key: YDFRTYJMIWCCKH-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide, also known as DBT-10, is a small molecule that has gained significant attention in scientific research due to its potential as a therapeutic agent. DBT-10 belongs to the class of benzothiazole derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

Research into 2,6-difluorobenzamides has shown their effectiveness as antibacterial drugs, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds act by interfering with the bacterial cell division cycle through inhibition of the protein FtsZ. The development of fluorescent probes based on these compounds could further aid in understanding their mechanism of action (Straniero et al., 2023).

Antitumor Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and shown to be potently cytotoxic in vitro against certain human breast cancer cell lines, demonstrating their potential as antitumor agents. These compounds exhibit specificity, as they are inactive against nonmalignant and some other types of cancer cells. The biphasic dose-response relationship suggests a unique mechanism of action, with some derivatives being identified for further pharmaceutical development (Hutchinson et al., 2001).

Imaging Metabotropic Glutamate Receptor Subtype 1 (mGluR1)

A novel PET ligand for imaging mGluR1 in the brain has been developed, incorporating the structural motif of difluorobenzothiazole. This ligand demonstrates high specificity and binding to mGluR1, suggesting its utility in in vivo evaluation of mGluR1 distribution and density in neurological research (Yamasaki et al., 2011).

Development of Antimicrobial Analogs

Synthesis of fluorobenzamides containing thiazole and thiazolidine moieties has shown promising antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom at the 4th position of the benzoyl group has been essential for enhancing this antimicrobial activity, highlighting the importance of fluorination in medicinal chemistry (Desai et al., 2013).

Amide-Directed C-H Fluorination

Research into the mild, amide-directed fluorination of C-H bonds mediated by iron demonstrates the potential of N-fluoro-2-methylbenzamides in organic synthesis. This process enables chemoselective fluorine transfer, broadening the scope of C-H bond functionalization and facilitating the synthesis of novel fluorinated organic compounds (Groendyke et al., 2016).

Mechanism of Action

Target of Action

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are known to target the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Biochemical Pathways

The DprE1 enzyme is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the bacteria .

Pharmacokinetics

Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The primary result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the synthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to the death of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments than others . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2OS/c15-8-3-1-7(2-4-8)13(20)19-14-18-12-10(17)5-9(16)6-11(12)21-14/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFRTYJMIWCCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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